Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate structure
93204-36-5 structure
Nom du produit:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Numéro CAS:93204-36-5
Le MF:C12H15NO5
Mégawatts:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propriétés chimiques et physiques

Nom et identifiant

    • (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
    • D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
    • N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
    • N-Z-D-serine methyl ester
    • Z-D-SERINE METHYL ESTER
    • Cbz-D-serine methyl ester
    • D-N-Cbz-serine methyl ester
    • N-CBZ-D-serine methyl ester
    • N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
    • MFCD00799501
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
    • Methyl ((benzyloxy)carbonyl)-D-serinate
    • DA-55404
    • N-Cbz-D-serineMethylEster
    • 93204-36-5
    • HY-W052310
    • SCHEMBL345229
    • methyl N-[(benzyloxy)carbonyl]-D-serinate
    • F20435
    • Q-101604
    • DTXSID80473793
    • METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
    • AKOS016844204
    • N-(Benzyloxycarbonyl)-D-serine methyl ester
    • CS-0045089
    • CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Z-D-Ser-OMe
    • AS-71189
    • EN300-7047544
    • MDL: MFCD00799501
    • Piscine à noyau: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
    • La clé Inchi: CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Sourire: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

Propriétés calculées

  • Qualité précise: 253.09500
  • Masse isotopique unique: 253.09502258g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 8
  • Complexité: 276
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 0.7
  • Surface topologique des pôles: 84.9Ų

Propriétés expérimentales

  • Couleur / forme: Liquide doré
  • Dense: 1.2499 (rough estimate)
  • Point de fusion: 41-43 °C (lit.)
  • Point d'ébullition: 170 °C/0.01 mmHg(lit.)
  • Point d'éclair: Degrés Fahrenheit: 235.4°f
    Degrés Celsius: 113 ° C
  • Indice de réfraction: 1.5200 (estimate)
  • Le PSA: 88.35000
  • Le LogP: 0.65110
  • Activités optiques: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informations de sécurité

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Données douanières

  • Code HS:2924299090
  • Données douanières:

    Code douanier chinois:

    2924299090

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UZ881-1g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 98%
1g
55.0CNY 2021-07-15
eNovation Chemicals LLC
Y1046170-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 98%
100g
$185 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N33630-25g
N-Cbz-D-serine Methyl Ester
93204-36-5 98%
25g
¥344.0 2024-07-19
Apollo Scientific
OR961109-25g
N-Cbz-D-serine methyl ester
93204-36-5 98%
25g
£78.00 2025-02-22
Apollo Scientific
OR961109-100g
N-Cbz-D-serine methyl ester
93204-36-5 98%
100g
£160.00 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N33630-5g
N-Cbz-D-serine Methyl Ester
93204-36-5 98%
5g
¥102.0 2024-07-19
TRC
M345685-50mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5
50mg
$ 65.00 2022-06-03
TRC
M345685-100mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5
100mg
$ 80.00 2022-06-03
Chemenu
CM194910-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 95%
100g
$173 2024-07-19
Chemenu
CM194910-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 95%
100g
$400 2021-06-09

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol
Référence
A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols
Scheurer, Andreas; Mosset, Paul; Bauer, Walter; Saalfrank, Rolf W., European Journal of Organic Chemistry, 2001, (16), 3067-3074

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
Référence
Tetrahydroisoquinoline compound intermediate, its preparation method and application
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Référence
Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Référence
Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates
, Japan, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Référence
Process for the preparation of lacosamide using a new intermediate
, India, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt
Référence
Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ;  100 h, 36 °C
Référence
Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3
Li, Ya-Lan; Pang, Jin-Yu; Lou, Ji-Cong; Sun, Wen-Wu; Liu, Ji-Kai; et al, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ;  overnight, rt
Référence
Preparation of thiazole derivatives as ERR-α inverse agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: Chloroform
Référence
Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes
Kim, Heung Jae; Kwak, Woo Young; Min, Jong Pil; Lee, Jae Young; Yoon, Tae Hyun; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide ;  25 min, rt
Référence
A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions
Babu, Kothamasu Suresh; Rao, Vidadala Rama Subba; Rao, Ravu Ranga; Babu, Sakhamuri Sivaram; Rao, Janaswami Madhusudana, Canadian Journal of Chemistry, 2009, 87(2), 393-396

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Référence
Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h
Référence
Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction
Panunzio, Mauro; Bandini, Elisa; Campana, Eileen; Vicennati, Paola, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids
Esposito, Annamaria; Piras, Pier Paolo; Ramazzotti, Daniela; Taddei, Maurizio, Organic Letters, 2001, 3(21), 3273-3275

Synthetic Routes 15

Conditions de réaction
Référence
Synthesis of tritiated threonine with a high specific activity
Delacotte, Jean Michel; Galons, Herve; Schott, Dominique; Morgat, Jean Louis, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Référence
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; Hu, Zhanxing; Zhang, Jianxin; Liang, Guangyi; Xu, Bixue, Tetrahedron, 2015, 71(14), 2089-2094

Synthetic Routes 17

Conditions de réaction
Référence
Synthesis and biological evaluation of fluorescent analogs of polymyxin B
Suda, Hiroyuki; Nozaki, Jin; Yoshihara, Toshitada; Komagoe, Keiko; Oku, Hiroyuki; et al, Peptide Science, 2012, 48, 97-100

Synthetic Routes 18

Conditions de réaction
Référence
The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators
Zhao, Lianyun; Qiao, Lixin; Rong, Suo-Bao; Kozikowski, Alan P., Tetrahedron Letters, 2000, 41(45), 8711-8715

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  0 °C; 3 h, rt
Référence
Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection
Kruse, Jan-Hendrik; Biehl, Philip; Schacher, Felix Helmut, Macromolecular Rapid Communications, 2019, 40(10),

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 min, 0 °C
1.2 2 h, 0 °C → reflux
Référence
Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation
, World Intellectual Property Organization, , ,

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
A859849
Pureté:99%/99%
Quantité:100g/500g
Prix ($):166.0/594.0